5-(Difluoromethyl)-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-2-methylbenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methylbenzoic acid typically involves the introduction of the difluoromethyl group into the benzoic acid framework. One common method is the reaction of 2-methylbenzoic acid with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve this transformation efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylbenzoic acid derivatives, while substitution reactions can produce a variety of substituted benzoic acids .
Scientific Research Applications
5-(Difluoromethyl)-2-methylbenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its potential to modulate biological pathways.
Industry: It finds applications in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(Difluoromethyl)-2-fluorobenzoic acid
- 5-(Difluoromethyl)pyrazine-2-carboxylic acid
- 1-(Difluoromethyl)-2-nitrobenzene
Uniqueness
5-(Difluoromethyl)-2-methylbenzoic acid is unique due to the presence of both a difluoromethyl and a methyl group on the benzoic acid core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
5-(Difluoromethyl)-2-methylbenzoic acid (DFMBA) is an organic compound that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of DFMBA, including its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Characteristics:
- CAS Number: 1782365-56-3
- Molecular Formula: C₉H₈F₂O₂
- Molecular Weight: 186.2 g/mol
- Purity: ≥95%
The compound features a difluoromethyl group (-CF₂H) and a methyl group (-CH₃) at the ortho position relative to the carboxylic acid group (-COOH), which influences its chemical reactivity and biological interactions .
DFMBA's mechanism of action involves several pathways:
- Hydrogen Bonding: The difluoromethyl group can act as a hydrogen bond donor, enhancing binding affinity to specific enzymes or receptors.
- Protein Interaction: The carboxylic acid group allows for interactions with basic amino acid residues, potentially modulating protein activity .
Biological Activities
Research indicates that DFMBA exhibits several notable biological activities:
Antimicrobial Properties
DFMBA has been evaluated for its antimicrobial effects against various pathogens. Studies have shown that derivatives of DFMBA possess significant inhibitory activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anticancer Activity
DFMBA has shown promise in cancer research, particularly in inhibiting tumor cell proliferation. In vitro studies demonstrated that DFMBA could significantly reduce the viability of cancer cell lines such as A549 (lung cancer) and D54 (glioblastoma) by inhibiting key signaling pathways like MEK1 and PI3K .
Table: Summary of Anticancer Activity in Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 5.0 | MEK1 inhibition |
D54 | 3.5 | PI3K inhibition |
Case Studies
-
Inhibition of Tumor Growth:
A study investigated the effects of DFMBA on tumor-bearing mice. The results indicated a significant reduction in tumor size when treated with DFMBA, correlating with decreased phosphorylation of ERK1/2 and Akt, which are critical for cancer cell survival . -
Synergistic Effects with Other Drugs:
Research highlighted that when combined with other chemotherapeutic agents, DFMBA demonstrated enhanced anticancer efficacy, suggesting potential for use in combination therapies .
Comparative Analysis with Similar Compounds
DFMBA can be compared to other benzoic acid derivatives to highlight its unique properties:
Compound | Key Feature | Biological Activity |
---|---|---|
2-Methylbenzoic Acid | Lacks difluoromethyl group | Lower reactivity |
5-(Trifluoromethyl)-2-methylbenzoic Acid | Contains trifluoromethyl group | Different pharmacokinetics |
The presence of the difluoromethyl group in DFMBA enhances its lipophilicity and metabolic stability compared to these compounds, making it a valuable candidate for pharmaceutical applications .
Properties
Molecular Formula |
C9H8F2O2 |
---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,8H,1H3,(H,12,13) |
InChI Key |
JGIWRQCHVZDFDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.